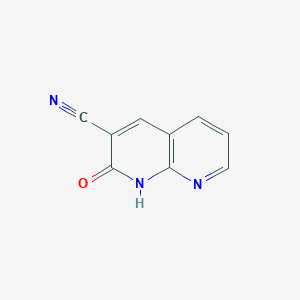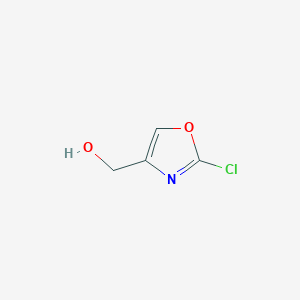
(2-Chlorooxazol-4-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Chlorooxazol-4-YL)methanol” is a chemical compound with the molecular formula C4H4ClNO2 and a molecular weight of 133.53 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of methanol, including “(2-Chlorooxazol-4-YL)methanol”, often involves processes such as electrolysis and the use of specific catalysts . The biomass-based syngas, which has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming, is used for the commercial methanol synthesis process .Molecular Structure Analysis
The molecular structure of “(2-Chlorooxazol-4-YL)methanol” is represented by the formula C4H4ClNO2 . More detailed structural analysis would require specific spectroscopic techniques.Chemical Reactions Analysis
The chemical reactions involving methanol are complex and can involve various intermediates . For instance, methanol production via CO2 hydrogenation is a process that has been studied extensively .Physical And Chemical Properties Analysis
“(2-Chlorooxazol-4-YL)methanol” has a density of 1.463g/cm3 and a boiling point of 273.2ºC at 760 mmHg . More detailed physical and chemical properties would require specific experimental measurements .科学研究应用
Synthesis and Structural Characterization
Synthesis of Complex Compounds : Research has demonstrated the synthesis of complex compounds, such as losartan, an antihypertensive drug, highlighting the precise characterization and stabilization through intermolecular hydrogen bonding (Tessler & Goldberg, 2004). Similarly, compounds like (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol have been prepared through multi-step processes, showcasing their potential as precursors for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
Asymmetric Synthesis : Studies have explored the asymmetric synthesis of compounds like (1,3-Butadien-2-yl)methanols from aldehydes, offering a pathway to synthesize dienes with good yields and enantioselectivities, which is crucial for various chemical syntheses (Durán-Galván & Connell, 2010).
Catalytic Activities and Applications
Catalytic Methylation : Research on the catalytic methylation of amines using methanol as both a C1 synthon and H2 source has revealed cost-effective and efficient methods for N-methylation, emphasizing the use of readily available catalysts and their applications in pharmaceutical synthesis (Sarki et al., 2021).
Methanol Oxidation : Studies on the electro-catalyzing methanol oxidation reaction (MOR) have investigated the performance of Ni foam-supported Pd nanomaterials, revealing significant enhancements in reaction kinetics and highlighting the role of different palladic precursors on catalytic performance (Niu, Zhao, & Lan, 2016).
Green Chemistry and Sustainability
- Carbon Dioxide to Methanol Conversion : Innovative approaches have been developed for the eco-friendly synthesis of methanol directly from carbon dioxide, using iron(II) scorpionate catalysts in solvent-free protocols. This research emphasizes the high efficiency and eco-friendliness of the process, contributing to green chemistry initiatives (Ribeiro, Martins, & Pombeiro, 2017).
未来方向
The future directions for methanol research, including “(2-Chlorooxazol-4-YL)methanol”, involve improving the efficiency and sustainability of methanol production processes . This includes the development of new catalysts, optimization of reaction conditions, and integration of renewable energy sources .
属性
IUPAC Name |
(2-chloro-1,3-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMQMGKNKSNKCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463985 |
Source


|
| Record name | (2-CHLOROOXAZOL-4-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorooxazol-4-YL)methanol | |
CAS RN |
706789-06-2 |
Source


|
| Record name | 2-Chloro-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706789-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-CHLOROOXAZOL-4-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

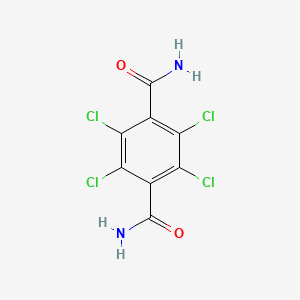

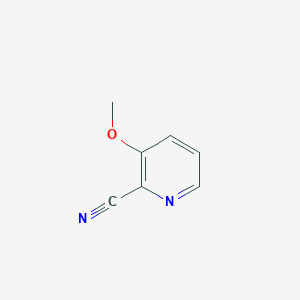
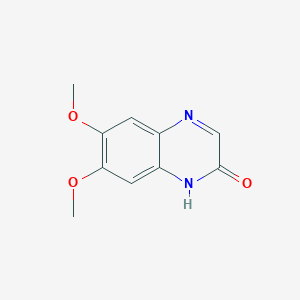
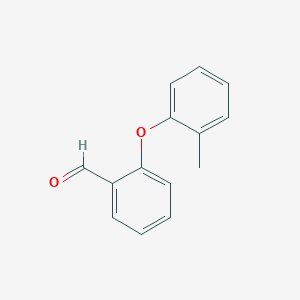
![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)
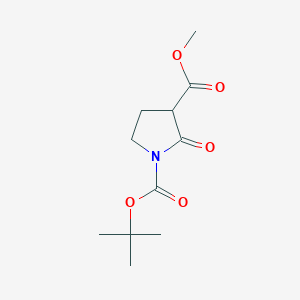
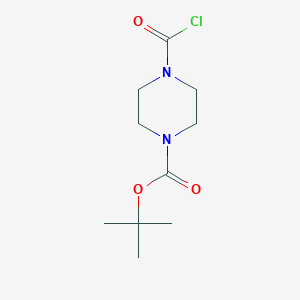
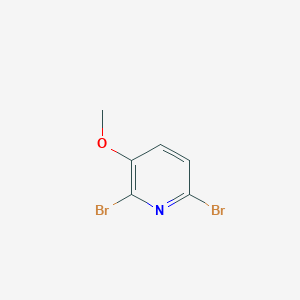
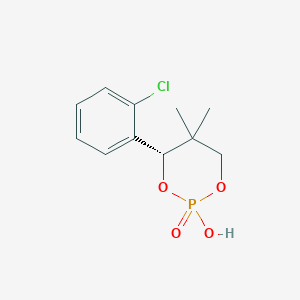
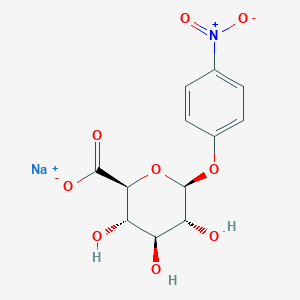
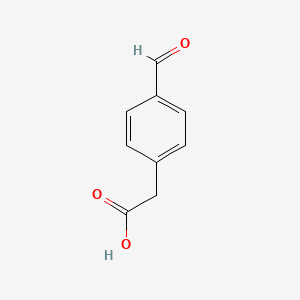
![3H-Benzo[e]indole](/img/structure/B1312658.png)
